Escaline

Descripción

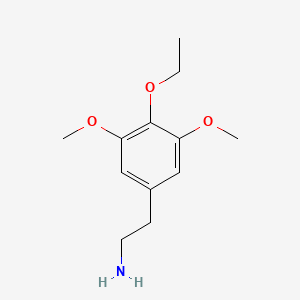

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOGRSKNWDNCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192455 | |

| Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-82-6 | |

| Record name | 4-Ethoxy-3,5-dimethoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Escaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13F1C1N8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Escaline (3,5-dimethoxy-4-ethoxyphenethylamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escaline, or 3,5-dimethoxy-4-ethoxyphenethylamine, is a synthetic psychedelic substance of the phenethylamine chemical class.[1] It is a structural analog of mthis compound, where the 4-position methoxy group is replaced by an ethoxy group.[1] First synthesized in 1954 by Benington, et al., its psychoactive effects were later described in detail by Alexander Shulgin.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, synthesis, and pharmacology, intended for a scientific audience.

Chemical Structure and Properties

This compound is a substituted phenethylamine with a phenyl ring attached to an amino group via an ethyl chain. The phenyl ring is substituted with two methoxy groups at positions R3 and R5, and an ethoxy group at R4.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-ethoxy-3,5-dimethoxyphenyl)ethan-1-amine | [3] |

| CAS Number | 39201-82-6 | [3] |

| Molecular Formula | C₁₂H₁₉NO₃ | [3] |

| Molar Mass | 225.288 g·mol⁻¹ | [3] |

| SMILES | NCCC1=CC(OC)=C(OCC)C(OC)=C1 | [3] |

| InChI | InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 | [3] |

| Melting Point (HCl salt) | 165-166 °C | [3] |

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data for this compound is limited. The following tables are based on typical chemical shift ranges and expected fragmentation patterns for a molecule with this structure.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.4 | s | 2H | Ar-H |

| ~ 4.0 | q | 2H | O-CH₂ -CH₃ |

| ~ 3.8 | s | 6H | Ar-OCH₃ |

| ~ 2.9 | t | 2H | Ar-CH₂-CH₂ -NH₂ |

| ~ 2.7 | t | 2H | Ar-CH₂ -CH₂-NH₂ |

| ~ 1.5 | br s | 2H | -NH₂ |

| ~ 1.4 | t | 3H | O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 153 | C -O (aromatic) |

| ~ 135 | C -CH₂ (aromatic) |

| ~ 131 | C -O (aromatic) |

| ~ 105 | C H (aromatic) |

| ~ 74 | O-C H₂-CH₃ |

| ~ 56 | Ar-OC H₃ |

| ~ 43 | Ar-CH₂-C H₂-NH₂ |

| ~ 37 | Ar-C H₂-CH₂-NH₂ |

| ~ 15 | O-CH₂-C H₃ |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 225 | [M]⁺ (Molecular Ion) |

| 196 | [M - CH₂NH₂]⁺ |

| 181 | [M - C₂H₅NH₂]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3300 | N-H stretch |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600, 1500 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch |

Synthesis of this compound

The following is a multi-step synthesis for this compound hydrochloride, adapted from the work of Alexander Shulgin.

Synthesis Workflow

References

Synthesis and first description of Escaline in scientific literature

An In-Depth Technical Guide to the First Synthesis and Description of Escaline in Scientific Literature

Introduction

This compound (3,5-dimethoxy-4-ethoxyphenethylamine) is a psychedelic phenethylamine and a structural analog of mthis compound. Its first synthesis was reported in the scientific literature in a 1954 paper by F. Benington and colleagues.[1][2] However, the compound remained relatively obscure until its re-examination by the laboratory of David E. Nichols. The first detailed description of its synthesis, effects, and dosage in humans was famously documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known And Loved).[1][2][3][4][5] This guide provides a detailed technical overview of the synthesis and initial characterization of this compound, primarily drawing from the comprehensive protocols laid out by Shulgin.

Experimental Protocols: Synthesis of this compound

Alexander Shulgin described two primary synthetic routes to this compound. The first, more detailed method starts from 2,6-dimethoxyphenol, and the second begins with syringaldehyde.

Method 1: Synthesis from 2,6-Dimethoxyphenol

This procedure involves a multi-step process beginning with a Mannich reaction, followed by quaternization, cyanation, etherification, and final reduction to the target amine.

Step 1: Synthesis of 2,6-dimethoxy-4-dimethylaminomethylphenol

-

To a solution of 72.3 g of 2,6-dimethoxyphenol in 400 mL of methanol, 53.3 g of a 40% aqueous dimethylamine solution was added, followed by 40 g of a 40% aqueous formaldehyde solution.

-

The solution was heated under reflux for 1.5 hours on a steam bath.

-

The volatile components were removed under vacuum to yield a dark oily residue of 2,6-dimethoxy-4-dimethylaminomethylphenol.

Step 2: Quaternization of the Mannich Product

-

The residue from the previous step was dissolved in 400 mL of isopropanol.

-

50 mL of methyl iodide was added to the solution.

-

An exothermic reaction occurred, leading to the deposition of crystals within 3 minutes. The mixture was allowed to return to room temperature and stirred occasionally over 4 hours.

-

The solid product, the methiodide of 2,6-dimethoxy-4-dimethylaminomethylphenol, was collected by filtration, washed with cold isopropanol, and air-dried to yield 160 g of a cream-colored crystalline solid.

Step 3: Synthesis of Homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile)

-

A suspension of 155 g of the methiodide salt in 600 mL of water was treated with a solution of 130 g of potassium cyanide (KCN) in 300 mL of water.

-

The mixture was heated on a steam bath for 6 hours.

-

The hot reaction mixture was poured into 1.2 L of water and acidified with concentrated hydrochloric acid (HCl), with caution due to the evolution of hydrogen cyanide (HCN) gas.

-

The aqueous solution was extracted three times with 150 mL portions of dichloromethane (CH₂Cl₂).

-

The combined organic extracts were washed with saturated sodium bicarbonate (NaHCO₃) solution.

-

The solvent was removed under vacuum, yielding approximately 70 g of a viscous black oil.

-

This oil was distilled at 0.4 mm/Hg and 150-160 °C to yield 52.4 g of homosyringonitrile, which crystallized into a white solid.

Step 4: Synthesis of 3,5-dimethoxy-4-ethoxyphenylacetonitrile

-

A solution of 5.75 g of homosyringonitrile and 12.1 g of ethyl iodide in 50 mL of dry acetone was treated with 6.9 g of finely powdered anhydrous potassium carbonate (K₂CO₃).

-

The mixture was held at reflux for 18 hours.

-

After cooling, the mixture was diluted with 100 mL of diethyl ether (Et₂O) and filtered.

-

The solvent was removed from the filtrate under vacuum.

-

The residue was recrystallized from Et₂O/hexane to yield 5.7 g of 3,5-dimethoxy-4-ethoxyphenylacetonitrile.

Step 5: Reduction to this compound HCl (3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride)

-

A solution of 2.21 g of 3,5-dimethoxy-4-ethoxyphenylacetonitrile in 25 mL of ethanol containing 2.5 mL of concentrated HCl and 400 mg of 10% palladium on charcoal was prepared.

-

The mixture was shaken under a hydrogen atmosphere of 50 psi for 24 hours.

-

Celite was added, and the mixture was filtered.

-

The solvents were removed under vacuum, and the residue was recrystallized from isopropanol/diethyl ether to yield 2.14 g of 3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride (this compound HCl).[6][7]

Caption: Synthetic pathway to this compound from 2,6-Dimethoxyphenol.

Method 2: Synthesis from Syringaldehyde

This alternative route begins with the ethylation of syringaldehyde, followed by a Henry reaction to form a nitrostyrene, which is then reduced to the final product.

Step 1: Synthesis of 3,5-dimethoxy-4-ethoxybenzaldehyde

-

A suspension of 21.9 g of syringaldehyde in 45 mL of water was heated to reflux.

-

A solution of 15 g of sodium hydroxide (NaOH) in 60 mL of water was added, and heating continued until the solids redissolved.

-

Over 10 minutes, 23 g of diethyl sulfate was added, and the mixture was refluxed for 1 hour.

-

After cooling, the mixture was extracted with diethyl ether, and the solvent was removed to yield 21.8 g of crude 3,5-dimethoxy-4-ethoxybenzaldehyde.

Step 2: Synthesis of 3,5-dimethoxy-4-ethoxy-β-nitrostyrene

-

A solution of 14.7 g of the aldehyde from the previous step and 7.2 mL of nitromethane in 50 mL of glacial acetic acid was treated with 4.4 g of anhydrous ammonium acetate.

-

The mixture was held at reflux for 30 minutes.

-

Upon cooling, yellow crystals formed, which were filtered and washed with cold acetic acid.

-

The dried product yielded 11.5 g of 3,5-dimethoxy-4-ethoxy-β-nitrostyrene.

Step 3: Reduction to this compound

-

To a refluxing suspension of 4.0 g of lithium aluminum hydride (LAH) in 250 mL of anhydrous diethyl ether, a solution of 5.0 g of the nitrostyrene in 150 mL of anhydrous diethyl ether was added dropwise.

-

The mixture was maintained at reflux for 24 hours.

-

After cooling, the excess LAH was decomposed by the addition of 4 mL of water, followed by 4 mL of 15% NaOH solution, and finally 12 mL of water.

-

The solids were filtered and washed with diethyl ether. The combined filtrate and washings were stripped of solvent under vacuum.

-

The residue was dissolved in dilute sulfuric acid, washed with dichloromethane, then made basic with 25% NaOH.

-

The product was extracted with dichloromethane. After solvent removal, the residue was distilled (110-120 °C at 0.3 mm/Hg) to yield 1.4 g of this compound as a colorless oil.[7]

-

The hydrochloride salt was prepared by dissolving the oil in isopropanol, neutralizing with concentrated HCl, and precipitating with anhydrous diethyl ether.

Caption: Synthetic pathway to this compound from Syringaldehyde.

Data Presentation

The following tables summarize the quantitative data reported by Alexander Shulgin in PiHKAL.

Table 1: Physicochemical Properties of this compound and Intermediates

| Compound | Form | Melting Point (°C) |

| Homosyringonitrile | White Crystals | 57-58 |

| 3,5-Dimethoxy-4-ethoxyphenylacetonitrile | Crystals | 57-58 |

| 3,5-Dimethoxy-4-ethoxybenzaldehyde | Crude Solid | 51-52 |

| 3,5-Dimethoxy-4-ethoxy-β-nitrostyrene | Yellow Crystals | 108-109 |

| This compound Hydrochloride | White Crystals | 165-167 |

| Data sourced from Shulgin & Shulgin, PiHKAL.[6][7] |

Table 2: Pharmacological Data for this compound

| Parameter | Value |

| Dosage Range (Oral) | 40 - 60 mg |

| Duration of Action | 8 - 12 hours |

| Data sourced from Shulgin & Shulgin, PiHKAL.[1][6][7] |

Pharmacology and Signaling Pathway

This compound's psychoactive effects are primarily attributed to its activity as a partial agonist at the serotonin 5-HT₂ₐ receptor.[2] Its potency is reported to be approximately five to eight times greater than that of its structural analog, mthis compound.[8] The interaction with the 5-HT₂ₐ receptor is believed to be the principal mechanism initiating the downstream signaling cascade that results in its characteristic psychedelic effects.[2]

Caption: Simplified diagram of this compound's interaction with the 5-HT₂ₐ receptor.

References

- 1. This compound [medbox.iiab.me]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. medium.com [medium.com]

- 5. PIHKAL: A Chemical Love Story - Synergetic Press [synergeticpress.com]

- 6. #72 E; this compound; 3,5-dimethoxy-4-ethoxyphenethylamine [studfile.net]

- 7. Erowid Online Books : "PIHKAL" - #72 E [erowid.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

Escaline hydrochloride physical and chemical properties

An In-depth Technical Guide to Escaline Hydrochloride: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride, a synthetic psychedelic compound of the phenethylamine class, is structurally analogous to mthis compound. Its chemical name is 2-(4-ethoxy-3,5-dimethoxyphenyl)ethan-1-amine hydrochloride, and it is recognized for its hallucinogenic properties mediated primarily through the serotonergic system.[1] As the 4-ethoxy analog of mthis compound, this compound exhibits a greater agonist activity at the serotonin 5-HT2A receptor, being 5 to 8 times more potent than its naturally occurring counterpart.[2][3] First synthesized in 1954, its hydrochloride salt form is commonly utilized in research due to its enhanced stability and solubility.[1] This document provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound hydrochloride, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound hydrochloride typically presents as a crystalline solid.[1][2][3][4] Its fundamental chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride | [1][5] |

| Formal Name | 4-ethoxy-3,5-dimethoxy-benzeneethanamine, monohydrochloride | [2][3] |

| Synonyms | 4-ethoxy Mthis compound, this compound HCl | [1][2][5] |

| CAS Number | 3166-82-3 | [1][2][5] |

| Molecular Formula | C₁₂H₂₀ClNO₃ (or C₁₂H₁₉NO₃ • HCl) | [1][2][5] |

| Molecular Weight | 261.74 g/mol | [2][3][5] |

| Purity | ≥98% (typical for research grade) | [2][3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Crystalline Solid | [2][3][4] |

| Melting Point | 165 °C | [4][6][7] |

| Storage Temperature | -20°C | [4][6][7] |

| Stability | ≥ 5 years (when stored at -20°C) | [2] |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 0.5 mg/mL | [1][2][4] |

| Dimethyl sulfoxide (DMSO) | 3 mg/mL | [1][2][4] |

| Ethanol | 10 mg/mL | [1][2][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL | [1][2][4] |

Chemical Synthesis and Reactivity

The synthesis of this compound hydrochloride is typically achieved through a two-step process involving the ethylation of a precursor followed by salt formation.

References

- 1. Buy this compound (hydrochloride) (EVT-1469826) | 3166-82-3 [evitachem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. This compound (hydrochloride) CAS#: 3166-82-3 [m.chemicalbook.com]

- 5. This compound (hydrochloride) | C12H20ClNO3 | CID 85780760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (hydrochloride)|lookchem [lookchem.com]

- 7. Cas 3166-82-3,this compound (hydrochloride) | lookchem [lookchem.com]

An In-depth Technical Guide on the Mechanism of Action of Escaline on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine class. Its psychoactive effects are primarily attributed to its interaction with the serotonergic system, particularly the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound at serotonin receptors, with a focus on its role as a 5-HT2A receptor agonist. This document details the downstream signaling cascades initiated by this compound, presents standardized protocols for key experimental assays, and summarizes the available pharmacological data. While specific quantitative binding and functional potency data for this compound are not extensively available in the public domain, this guide leverages data from the closely related and well-studied parent compound, mthis compound, to provide a comparative pharmacological context.

Introduction

The phenethylamine class of psychedelic compounds has garnered significant interest for its profound effects on perception, cognition, and mood. These effects are primarily mediated by the interaction of these compounds with the serotonin receptor system. This compound, a substituted phenethylamine, is known to induce psychedelic experiences, and understanding its mechanism of action at the molecular level is crucial for the fields of neuropharmacology and drug development. The primary molecular target for classic psychedelics, including phenethylamines, is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[1][2] Agonism at this receptor is a requisite for the psychedelic effects of these compounds. This guide will provide an in-depth exploration of the interaction of this compound with serotonin receptors, focusing on the downstream signaling events and the experimental methodologies used to characterize these interactions.

Data Presentation: Pharmacology of this compound and Mthis compound

Table 1: Qualitative Pharmacological Profile of this compound at Serotonin Receptors

| Receptor Subtype | Interaction Type | Primary Effect | Reference |

| 5-HT2A | Agonist/Partial Agonist | Psychedelic Effects | [1] |

| 5-HT2C | Likely Agonist | Contributes to psychoactive effects | [1] |

Table 2: Quantitative Pharmacological Data for Mthis compound at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Assay | Reference |

| 5-HT2A | ~5,400 | ~10,000 | Calcium Mobilization | [1] |

| 5-HT2C | ~13,000 | - | - | [1] |

| 5-HT1A | ~3,700 | - | - | |

| 5-HT2B | >10,000 | >20,000 | Calcium Mobilization | [1] |

Note: Ki and EC50 values can vary between different studies and experimental conditions.

Signaling Pathways of this compound at the 5-HT2A Receptor

The interaction of this compound with the 5-HT2A receptor is believed to initiate a cascade of intracellular signaling events. As a Gq/11-coupled receptor, the canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

In addition to the canonical Gq/11 pathway, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. This can result in receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway. The balance between G protein-dependent and β-arrestin-dependent signaling, often referred to as "functional selectivity" or "biased agonism," is an emerging area of research in psychedelic pharmacology and may contribute to the diverse pharmacological effects of different 5-HT2A agonists.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound at the 5-HT2A receptor.

References

The Pharmacodynamics of Escaline and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is a psychedelic compound of the phenethylamine class and a structural analogue of mthis compound. As with other classic psychedelics, its primary mechanism of action is agonism at the serotonin 2A (5-HT2A) receptor. This document provides an in-depth technical overview of the pharmacodynamics of this compound and its structurally related analogues, including proscaline, isoproscaline, allylthis compound, and methallylthis compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of psychedelic compounds.

Core Pharmacodynamics: Receptor Interactions

The primary molecular target for this compound and its analogues is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of this receptor is understood to be the principal driver of the characteristic psychedelic effects produced by these compounds. In addition to their high affinity for the 5-HT2A receptor, these phenethylamines also exhibit varying degrees of affinity for other serotonin receptor subtypes, most notably 5-HT2C, as well as for adrenergic receptors.

Quantitative Receptor Affinity Data

The binding affinities (Ki) of this compound and its analogues for a range of serotonin and adrenergic receptors have been characterized through in vitro radioligand binding assays. The following table summarizes these findings, providing a comparative view of their receptor interaction profiles. Lower Ki values are indicative of higher binding affinity.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | α1A Adrenergic Ki (nM) | α2A Adrenergic Ki (nM) |

| This compound | 1100[1] | 4600[1] | >10,000[1] | 8800[1] |

| Proscaline | 830[1] | 3300[1] | >10,000[1] | 7300[1] |

| Isoproscaline | 1200[1] | 5700[1] | >10,000[1] | >10,000[1] |

| Allylthis compound | 440[1] | 2100[1] | >10,000[1] | >10,000[1] |

| Methallylthis compound | 150[1] | 520[1] | >10,000[1] | 8100[1] |

Functional Activity at the 5-HT2A Receptor

The functional activity of these compounds as agonists at the 5-HT2A receptor has been quantified using in vitro functional assays, such as calcium flux assays. These assays measure the potency (EC50) and efficacy (Emax) of a compound in activating the receptor and initiating downstream signaling cascades. A lower EC50 value indicates greater potency, while Emax represents the maximum response a compound can elicit relative to a reference agonist (e.g., serotonin).

| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |

| This compound | 310[1] | 94[1] |

| Proscaline | 230[1] | 96[1] |

| Isoproscaline | 370[1] | 92[1] |

| Allylthis compound | 160[1] | 98[1] |

| Methallylthis compound | 75[1] | 100[1] |

Signaling Pathways

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The canonical pathway involves the coupling of the receptor to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

In addition to the Gq-mediated pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as the initiation of distinct, G-protein-independent signaling cascades. The balance between Gq and β-arrestin signaling, often referred to as "biased agonism," is an area of active research and is thought to contribute to the diverse pharmacological effects of different 5-HT2A agonists.

References

In-vitro Binding Affinity of Escaline to 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ). This value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.

While direct Kᵢ values for Escaline at the 5-HT2A receptor are not prominently reported, the table below summarizes the binding affinities for mthis compound and other structurally related phenethylamines and psychedelics to provide a frame of reference.

| Compound | Receptor | Kᵢ (nM) | Assay Type | Radioligand | Cell Line/Tissue |

| Mthis compound | 5-HT2A | ~10,000 (EC₅₀) | Functional Assay | N/A | N/A |

| DOB-HCl | 5-HT2A | 59 | Radioligand Binding | [³H]ketanserin | Rat Frontal Cortex |

| DOET-HCl | 5-HT2A | 137 | Radioligand Binding | [³H]ketanserin | Rat Frontal Cortex |

| DOM-HCl | 5-HT2A | 533 | Radioligand Binding | [³H]ketanserin | Rat Frontal Cortex |

| DMT | 5-HT2A | 1,985 | Radioligand Binding | [³H]ketanserin | Rat Frontal Cortex |

| Psilocin | 5-HT2A | 120-173 | Radioligand Binding | N/A | Human and mouse brain |

| Ketanserin | 5-HT2A | ~1-2 | Radioligand Binding | [³H]ketanserin | Rat Frontal Cortex |

| M100,907 | 5-HT2A | 0.36 | Radioligand Binding | Not Specified | 5-HT2 receptor |

Note: The EC₅₀ value for mthis compound is from a functional assay and represents the concentration that elicits a half-maximal response, which can be influenced by factors beyond binding affinity.[1] Data for DOB-HCl, DOET-HCl, DOM-HCl, and DMT are from competition experiments with [³H]ketanserin in rat frontal cortex.[2] Psilocin binding affinity was determined in human and mouse brain tissue.[3] Ketanserin and M100,907 are included as reference antagonists with high affinity for the 5-HT2A receptor.[4]

Experimental Protocols

The determination of in-vitro binding affinity is primarily achieved through radioligand binding assays. Functional assays, such as calcium flux and inositol phosphate accumulation assays, provide complementary information about the agonistic or antagonistic properties of a compound.

Radioligand Binding Assay

This method directly measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand known to bind to the receptor with high affinity.

1. Membrane Preparation:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured to a high confluency.[5]

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

-

Incubation: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound (e.g., this compound).[6]

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.

-

Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known 5-HT2A ligand to determine non-specific binding.

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

-

Scintillation Counting: The radioactivity on the dried filters is measured using a scintillation counter.

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[4]

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. For Gq-coupled receptors like 5-HT2A, common readouts include intracellular calcium mobilization and inositol phosphate accumulation.

1. Calcium Flux Assay:

-

Cell Plating: Cells expressing the 5-HT2A receptor are plated in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

2. Inositol Phosphate (IP) Accumulation Assay:

-

Cell Labeling: Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

-

Compound Incubation: The cells are then incubated with the test compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

-

Extraction and Quantification: The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

Mandatory Visualizations

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4]

Experimental Workflows

References

- 1. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Pharmacological Nexus of Mescaline and its Ethoxy Analogue, Escaline: A Technical Guide

Introduction: This technical guide provides an in-depth analysis of the structural and functional relationship between two phenethylamine psychedelics: the naturally occurring mescaline and its synthetic analogue, this compound. As the archetypal psychedelic phenethylamine, mthis compound (3,4,5-trimethoxyphenethylamine) has a rich history in both traditional ceremonial use and scientific research.[1][2][3] this compound (3,5-dimethoxy-4-ethoxyphenethylamine) represents a key structural modification of the mthis compound template, offering insights into the structure-activity relationships (SAR) of this class of compounds.[4] This document, intended for researchers, scientists, and drug development professionals, delineates the critical molecular distinctions between these two compounds, presents their comparative pharmacological data, details the experimental protocols used for their characterization, and visualizes their synthesis and primary signaling pathways.

Chapter 1: Molecular Structure Analysis

The core structural difference between mthis compound and this compound lies in the substituent at the 4-position of the phenyl ring. Mthis compound possesses three methoxy (-OCH₃) groups at the 3, 4, and 5 positions.[5] this compound is the 4-ethoxy analogue of mthis compound, meaning the methoxy group at the 4-position is replaced by an ethoxy group (-OCH₂CH₃).[4][6] This seemingly minor homologation—the addition of a single methylene group—has profound implications for the compound's pharmacological activity.

Caption: Structural comparison of Mthis compound and this compound.

This extension of the 4-position alkoxy substituent increases the lipophilicity of the molecule. The calculated logP value for mthis compound is 0.78, while for this compound it is 1.11.[5] This enhanced lipophilicity may contribute to more favorable pharmacokinetics, such as improved transport across the blood-brain barrier, and potentially a more optimal fit within the hydrophobic pocket of the target receptor.[7]

Chapter 2: Comparative Pharmacodynamics

The primary molecular target for both mthis compound and this compound, responsible for their psychedelic effects, is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[8][9] Both compounds act as agonists at this receptor. However, the structural modification in this compound leads to a significant increase in potency compared to mthis compound.

Data Presentation

The following tables summarize the quantitative data on receptor binding affinity (Ki), functional potency (EC₅₀), and in vivo behavioral effects (ED₅₀) for mthis compound and this compound.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT₂A | 5-HT₂C | 5-HT₁A | Reference |

| Mthis compound | 1200 - 5500 | >10,000 | 1600 - 6700 | [7][10][11] |

| This compound | 150 - 2100 | 2200 | >10,000 | [7][10] |

| Lower Ki values indicate higher binding affinity. |

Table 2: Functional Potency (EC₅₀, nM) at 5-HT₂A Receptor

| Compound | EC₅₀ (Phosphoinositide Hydrolysis) | Efficacy (% of 5-HT) | Reference |

| Mthis compound | ~10,000 | Full Agonist | [5] |

| This compound | 480 | 79% | [10] |

| EC₅₀ is the concentration required to produce 50% of the maximum effect. A lower EC₅₀ indicates higher potency.[12][13] |

Table 3: In Vivo Potency in Mice (Head-Twitch Response)

| Compound | ED₅₀ (μmol/kg) | Relative Potency (vs. Mthis compound) | Reference |

| Mthis compound | 26.3 | 1x | [5] |

| This compound | 11.2 | ~2.4x | [14] |

| ED₅₀ is the dose required to produce a half-maximal response in the head-twitch response assay, a behavioral proxy for psychedelic effects in rodents.[15] |

As the data illustrates, this compound exhibits a significantly higher binding affinity (lower Ki) and functional potency (lower EC₅₀) at the 5-HT₂A receptor compared to mthis compound.[7][10] This translates to a greater in vivo potency, as demonstrated by the head-twitch response (HTR) studies in mice, where this compound is approximately 2.4 times more potent than mthis compound.[14] In humans, this compound is reported to be about 5 to 8 times more potent than mthis compound, with an active oral dose of 40-60 mg, compared to 200-400 mg for mthis compound.[4][16]

Chapter 3: Experimental Methodologies

The quantitative data presented above are derived from standardized in vitro and in vivo assays. The following are detailed protocols for these key experiments.

Radioligand Binding Assay (for Ki determination)

This competitive binding assay quantifies the affinity of an unlabeled test compound (e.g., this compound) for a specific receptor (e.g., 5-HT₂A) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]ketanserin) with a known affinity.[17][18]

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the human 5-HT₂A receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[19]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[20]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[19]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]ketanserin), and the membrane suspension to designated wells.[17]

-

Non-specific Binding (NSB): Add a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM Mianserin), the radioligand, and the membrane suspension. This measures the amount of radioligand that binds to components other than the target receptor.[20]

-

Test Compound: Add serial dilutions of the test compound (this compound or mthis compound), the radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[19]

-

Filtration and Washing:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[17]

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[20]

-

-

Counting and Analysis:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[17]

-

Calculate Specific Binding: Subtract the NSB CPM from the Total Binding CPM.

-

Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

Phosphoinositide (PI) Hydrolysis Assay (for EC₅₀ determination)

This functional assay measures the ability of an agonist to activate Gq-coupled receptors like the 5-HT₂A receptor. Receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). The accumulation of radiolabeled inositol phosphates is then quantified.[21][22][23]

Protocol:

-

Cell Culture and Labeling:

-

Culture cells stably expressing the 5-HT₂A receptor (e.g., PC12 or HEK 293 cells).

-

Incubate the cells overnight in an inositol-free medium containing a radiolabeled inositol precursor, such as myo-[³H]inositol, to allow for its incorporation into membrane phosphoinositides.[21]

-

-

Agonist Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.

-

Add various concentrations of the agonist (this compound or mthis compound) to the cells and incubate for a set time (e.g., 30 minutes) to stimulate PI hydrolysis.[21]

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

-

Separate the aqueous phase containing the inositol phosphates from the lipid phase.

-

-

Purification and Quantification:

-

Isolate the total [³H]inositol phosphates from the aqueous extract using anion-exchange chromatography columns.[21]

-

Elute the bound inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of radioactivity (representing total inositol phosphates) against the log concentration of the agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).[24]

-

Head-Twitch Response (HTR) Assay in Mice (for ED₅₀ determination)

The HTR is a rapid, side-to-side head shake in rodents that is a characteristic behavioral response mediated by 5-HT₂A receptor activation. Its frequency is highly correlated with the hallucinogenic potency of 5-HT₂A agonists in humans, making it a reliable behavioral proxy.[2][15][25]

Protocol:

-

Animals: Use a standardized mouse strain, such as male C57BL/6J mice.[26]

-

Drug Administration: Administer various doses of the test compound (this compound or mthis compound) or a vehicle control via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Acclimation and Observation:

-

Place each mouse individually into an observation chamber (e.g., a clear cylindrical arena).[26]

-

Allow for a brief acclimation period.

-

Record the number of head twitches over a set period (e.g., 30-60 minutes) following drug administration.

-

-

Detection and Quantification:

-

Manual Scoring: A trained observer, blind to the experimental conditions, can manually count the head twitches.

-

Automated Scoring: More advanced methods use either a small magnet attached to the mouse's head with a surrounding detector coil or video-based tracking with specialized software (e.g., DeepLabCut) to automatically detect and quantify the characteristic high-frequency head movements.[15][16][26]

-

-

Data Analysis:

-

Plot the mean number of head twitches against the drug dose.

-

Use non-linear regression to fit a dose-response curve and calculate the ED₅₀, which is the dose that produces 50% of the maximum observed HTR frequency.[15]

-

Chapter 4: Synthesis Pathways

Mthis compound was first synthesized by Ernst Späth in 1919, a landmark achievement in natural product chemistry.[1][5][27][28] The synthesis of its analogues, like this compound, often follows similar principles of phenethylamine synthesis.

Caption: A representative chemical synthesis route for this compound.

A common synthetic route to this compound starts from syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde). The process involves:

-

Ethylation: The hydroxyl group of syringaldehyde is ethylated using an ethylating agent like ethyl iodide in the presence of a base (e.g., potassium carbonate) to form 3,5-dimethoxy-4-ethoxybenzaldehyde.

-

Henry Condensation: The resulting aldehyde undergoes a condensation reaction with nitromethane, typically catalyzed by a base like ammonium acetate, to yield the corresponding nitrostyrene derivative (3,5-dimethoxy-4-ethoxy-β-nitrostyrene).

-

Reduction: The nitro group of the nitrostyrene is reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used for this final step, yielding this compound.[10]

Chapter 5: Primary Signaling Pathway

Upon binding to the 5-HT₂A receptor, both mthis compound and this compound trigger a conformational change in the receptor, initiating an intracellular signaling cascade. The 5-HT₂A receptor is canonically coupled to the Gαq subunit of the heterotrimeric G-protein.[8][17][29]

Caption: The canonical Gq-coupled 5-HT2A signaling cascade.

The signaling cascade proceeds as follows:

-

Activation: An agonist (mthis compound or this compound) binds to the 5-HT₂A receptor.

-

G-Protein Coupling: The activated receptor engages and activates the Gq protein.[4]

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[14][29]

-

Second Messenger Production: PLC cleaves the membrane phospholipid PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][17]

-

Downstream Effects:

-

Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to a cascade of further downstream cellular effects, including the modulation of ion channels and transcription factors, ultimately altering neuronal excitability, which is thought to underlie the profound perceptual and cognitive changes associated with the psychedelic experience.[9]

Conclusion

The structural relationship between mthis compound and this compound is defined by the substitution of a 4-methoxy group with a 4-ethoxy group. This seemingly minor chemical modification results in a significant increase in pharmacological potency. Quantitative analysis demonstrates that this compound possesses a higher binding affinity and functional efficacy at the primary psychedelic target, the 5-HT₂A receptor. This enhanced molecular activity is consistent with in vivo behavioral data and reported human dosages, highlighting the critical role of the 4-position substituent in the structure-activity relationships of psychedelic phenethylamines. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for researchers engaged in the study and development of this important class of psychoactive compounds.

References

- 1. chacruna.net [chacruna.net]

- 2. Head-twitch response - Wikipedia [en.wikipedia.org]

- 3. On the Genealogy of Mthis compound (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]

- 4. mdpi.com [mdpi.com]

- 5. Mthis compound - Wikipedia [en.wikipedia.org]

- 6. psymirror.thil.nl [psymirror.thil.nl]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. #72 E; this compound; 3,5-dimethoxy-4-ethoxyphenethylamine [studfile.net]

- 11. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mthis compound Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EC50 - Wikipedia [en.wikipedia.org]

- 13. Explain what is EC50? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. fungifun.org [fungifun.org]

- 23. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bmglabtech.com [bmglabtech.com]

- 25. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. drugtimeline.ca [drugtimeline.ca]

- 28. On the occasion of the 100th anniversary: Ernst Späth and his mthis compound synthesis of 1919 [bibbase.org]

- 29. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Escaline Research by Alexander Shulgin: A Technical Analysis from PiHKAL

Alexander Shulgin's comprehensive exploration of psychoactive phenethylamines, detailed in his seminal work PiHKAL: A Chemical Love Story, includes a notable entry on Escaline (3,5-dimethoxy-4-ethoxyphenethylamine). This document provides a technical guide for researchers, scientists, and drug development professionals, summarizing the quantitative data, experimental protocols, and conceptual frameworks described by Shulgin.

Quantitative Data Summary

The core quantitative parameters for this compound as documented in PiHKAL are summarized in the table below for clear and concise reference.

| Parameter | Value | Unit | Source |

| Dosage Range | 40 - 60 | mg | [1] |

| Duration of Effects | 8 - 12 | hours | [1] |

| Melting Point (HCl salt) | 165 - 166 | °C | [1] |

Experimental Protocols

Shulgin outlined two primary synthetic routes to this compound hydrochloride. The methodologies are detailed below.

Synthesis from 2,6-Dimethoxyphenol:

This multi-step synthesis begins with the Mannich reaction on 2,6-dimethoxyphenol, followed by quaternization, displacement with cyanide, etherification, and finally, reduction to the target phenethylamine.

-

Mannich Reaction: A solution of 72.3 g of 2,6-dimethoxyphenol in 400 mL of methanol was treated with 53.3 g of a 40% aqueous dimethylamine solution and 40 g of a 40% aqueous formaldehyde solution. The mixture was refluxed for 1.5 hours. Removal of the volatiles under vacuum yielded 2,6-dimethoxy-4-dimethylaminomethylphenol as a dark, oily residue.[1]

-

Quaternization: The residue was dissolved in 400 mL of isopropanol, and 50 mL of methyl iodide was added. The exothermic reaction resulted in the crystallization of the methiodide salt, which was filtered, washed with cold isopropanol, and air-dried to yield 160 g of a cream-colored solid.[1]

-

Cyanide Displacement: A suspension of 155 g of the methiodide in 600 mL of water was treated with a solution of 130 g of potassium cyanide in 300 mL of water. The mixture was heated on a steam bath for 6 hours. The hot reaction mixture was then poured into 1.2 L of water and acidified with concentrated HCl.[1]

-

Extraction and Purification of Nitrile: The aqueous solution was extracted three times with 150 mL portions of methylene chloride. The pooled organic extracts were washed with saturated sodium bicarbonate solution. After removing the solvent under vacuum, the resulting black oil was distilled at 150-160 °C and 0.4 mm/Hg to yield 52.4 g of 3,5-dimethoxy-4-hydroxyphenylacetonitrile (homosyringonitrile) as a white crystalline solid (mp 57-58 °C).[1]

-

Etherification: A solution of 5.75 g of homosyringonitrile and 12.1 g of ethyl iodide in 50 mL of dry acetone was treated with 6.9 g of finely powdered anhydrous potassium carbonate and refluxed for 18 hours.[1]

-

Reduction to Amine: The resulting 3,5-dimethoxy-4-ethoxyphenylacetonitrile was reduced using lithium aluminum hydride. A solution of 2.25 g of LAH in 45 mL of anhydrous THF was cooled to 0 °C, and 1.5 mL of 100% sulfuric acid was added dropwise, followed by 2.3 g of the nitrile in anhydrous THF. The mixture was stirred for 30 minutes and then brought to room temperature.[1]

-

Final Salt Formation: The crude amine product was dissolved in 20 mL of isopropanol and neutralized with 17 drops of concentrated HCl. The solution was diluted with 100 mL of anhydrous diethyl ether to induce crystallization. The resulting white crystals of 3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride (this compound HCl) were recrystallized from ethyl acetate containing a small amount of methanol to a final melting point of 165-166 °C.[1]

Synthesis from Syringaldehyde:

An alternative synthesis route starting from syringaldehyde is also mentioned.

-

A suspension of 21.9 g of syringaldehyde in 45 mL of water was heated to reflux. A solution of 15 g of NaOH in 60 mL of water was added, and heating continued until the solids redissolved.[1]

-

Over 10 minutes, 23 g of diethyl sulfate was added, and the mixture was refluxed for an additional hour.[1]

Note: The description in PiHKAL for the synthesis from syringaldehyde appears to be incomplete as it does not detail the subsequent steps to reach this compound.

Bioassay and Qualitative Commentary

The bioassay of this compound was conducted with a dosage of 40 mg. Shulgin's qualitative comments indicate a powerful and complex intoxication where rational muscular activity was impaired. The experience was characterized by easy fantasy in isolation, with limited synthesis of external sensory inputs like music or visual stimuli.[1]

Visualized Experimental Workflows

The following diagrams illustrate the key processes described in Shulgin's research on this compound.

Caption: Synthetic pathway for this compound HCl from 2,6-Dimethoxyphenol.

Caption: Logical flow of this compound bioassay and qualitative effects.

References

Escaline: A Technical White Paper on its Legal Status as a Schedule I Controlled Substance

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Escaline (4-ethoxy-3,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a structural analog of the classic psychedelic mthis compound. In the United States, this compound is classified as a Schedule I controlled substance, a designation reserved for substances with a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. This technical guide provides an in-depth analysis of the legal and scientific rationale behind this compound's scheduling. It details the pharmacological data, experimental protocols used in its evaluation, and the legal framework, specifically the "positional isomer" clause of the Controlled Substances Act, that underpins its current legal status. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or encountering related phenethylamine compounds.

Legal Status and the "Positional Isomer" Argument

This compound is a Schedule I controlled substance in the United States.[1] The primary legal justification for this classification is its structural relationship to 3,4,5-trimethoxyamphetamine (TMA), another Schedule I hallucinogen. The Drug Enforcement Administration (DEA) considers this compound to be a "positional isomer" of TMA.

Under the Controlled Substances Act (CSA), the term "isomer" for Schedule I hallucinogenic substances includes optical, geometric, and positional isomers.[2][3] The DEA has established a specific definition for a positional isomer as a compound that shares the same molecular formula and core structure as a controlled substance and has the same functional groups or substituents attached at different positions on that core structure, without creating new chemical functionalities or destroying existing ones.[2][3][4]

In the case of this compound and TMA, both are phenethylamines with three substituents on the phenyl ring. The logical framework for this compound's scheduling as a positional isomer of TMA is illustrated below.

Pharmacological Profile

The primary mechanism of action for this compound, like other classic psychedelics, is its interaction with the serotonin 5-HT2A receptor. It acts as an agonist at this receptor, triggering a cascade of intracellular signaling events that are believed to be responsible for its hallucinogenic effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological properties of this compound and related compounds for comparison.

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| This compound | 5-HT2A | Radioligand Binding (Ki) | ~2x higher affinity than Mthis compound | - | [Source] |

| This compound | 5-HT2A | Functional Assay (Potency) | ~5-8x more potent than Mthis compound | - | [Source] |

| Mthis compound | 5-HT2A | Radioligand Binding (Ki) | - | - | [Source] |

| TMA | 5-HT2A | Radioligand Binding (Ki) | - | - | [Source] |

Note: Comprehensive quantitative data for this compound is limited in publicly available literature. The table will be updated as more data becomes available.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

Experimental Protocols

The characterization of a novel psychoactive substance like this compound typically involves a series of in vitro and in vivo experiments to determine its synthesis, receptor binding profile, functional activity, and behavioral effects.

Synthesis of this compound

A common synthetic route to this compound (4-ethoxy-3,5-dimethoxyphenethylamine) involves the following key steps:

-

Starting Material: 3,5-dimethoxyphenol.

-

Vilsmeier-Haack Reaction: Formylation of the phenol to produce 4-hydroxy-3,5-dimethoxybenzaldehyde.

-

Williamson Ether Synthesis: Ethylation of the hydroxyl group using an ethylating agent (e.g., ethyl iodide) in the presence of a base to yield 4-ethoxy-3,5-dimethoxybenzaldehyde.

-

Henry Reaction: Condensation of the aldehyde with nitromethane to form the corresponding nitrostyrene.

-

Reduction: Reduction of the nitrostyrene using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Radioligand Displacement Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki (inhibition constant) of this compound at the 5-HT2A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

A radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin).

-

This compound hydrochloride of varying concentrations.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

-

-

Method:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and unbound radioligand by rapid filtration through the filter plates.

-

Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

-

Analyze the data to calculate the IC50 (half-maximal inhibitory concentration) of this compound, from which the Ki can be derived.

-

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of a compound to activate the Gq-coupled 5-HT2A receptor.

-

Objective: To determine the EC50 (half-maximal effective concentration) and efficacy of this compound at the 5-HT2A receptor.

-

Materials:

-

Cells expressing the human 5-HT2A receptor.

-

[3H]myo-inositol.

-

This compound hydrochloride of varying concentrations.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Ion-exchange chromatography columns.

-

-

Method:

-

Label the cells with [3H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Expose the labeled cells to varying concentrations of this compound in the presence of LiCl.

-

Terminate the reaction and extract the inositol phosphates.

-

Separate the [3H]inositol phosphates from other components using ion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates produced, which is a measure of PLC activation.

-

Analyze the data to determine the EC50 and maximal response (Emax) of this compound.

-

Mouse Head-Twitch Response (HTR) Assay

The HTR is a behavioral assay in rodents that is considered a proxy for hallucinogenic activity in humans.

-

Objective: To assess the in vivo hallucinogen-like effects of this compound.

-

Materials:

-

Male C57BL/6J mice.

-

This compound hydrochloride dissolved in saline.

-

Observation chambers.

-

-

Method:

-

Administer varying doses of this compound to the mice, typically via intraperitoneal injection.

-

Place the mice in individual observation chambers.

-

Record the number of head twitches over a specified period (e.g., 30-60 minutes).

-

Analyze the dose-response relationship to determine the ED50 (median effective dose) for inducing the head-twitch response.

-

Experimental Workflow

The characterization of a novel psychoactive substance like this compound follows a logical progression from in vitro to in vivo studies.

Conclusion

The classification of this compound as a Schedule I controlled substance in the United States is a direct consequence of its chemical structure and the legal framework established by the Controlled Substances Act, specifically the definition of a "positional isomer." Its pharmacological profile, characterized by its agonist activity at the 5-HT2A receptor, aligns with that of other known hallucinogens. The experimental protocols outlined in this guide provide a roadmap for the scientific investigation of such compounds. For researchers and drug development professionals, a thorough understanding of both the scientific properties and the legal status of substances like this compound is paramount for navigating the complex landscape of controlled substance research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Overview of Escaline: Synthesis and Scientific Research

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is a classic psychedelic substance belonging to the phenethylamine chemical class. As a structural analog of mthis compound, it has garnered interest for its nuanced pharmacological profile and subjective effects. This document provides a comprehensive historical overview of the synthesis of this compound, from its initial creation to the well-documented methods of Alexander Shulgin. Furthermore, it details the history of scientific research into its pharmacology, including its mechanism of action as a serotonin 5-HT₂A receptor agonist and the preclinical models used to study its effects. This guide consolidates key experimental protocols, quantitative pharmacological data, and a visual timeline of its development to serve as a technical resource for the scientific community.

Introduction

This compound, or 3,5-dimethoxy-4-ethoxyphenethylamine, is a synthetically produced psychedelic compound that shares a close structural relationship with mthis compound. It is the 4-ethoxy analog of mthis compound, a substitution that significantly enhances its potency.[1] The scientific journey of this compound began in the mid-20th century, with its initial synthesis preceding its popularization in psychedelic research by several decades. This guide aims to provide a detailed chronological account of its chemical synthesis and the subsequent pharmacological research that has sought to elucidate its mechanism of action and psychoactive properties.

Historical Overview of Synthesis

The synthesis of this compound has been approached through various methods since its inception, with notable contributions from early organic chemists and later, profoundly, by Alexander Shulgin.

Early Synthesis

The first documented synthesis of this compound is credited to Benington, et al., in 1954.[1] While there are mentions of an earlier description by George S. Grace in 1934, the 1954 publication is the more scientifically recognized origin.[2] In 1977, the laboratory of David E. Nichols revisited the synthesis of this compound as part of a broader investigation into mthis compound analogs, which also included the preparation of proscaline and isoproscaline.[2]

Shulgin's Contribution and Methodology

The most well-documented synthesis of this compound was published by Alexander Shulgin in his 1991 book, PiHKAL: A Chemical Love Story. Shulgin's work not only provided a detailed experimental protocol but also brought this compound to the attention of the wider psychedelic research community. He outlined two primary synthetic routes.

This method, detailed in PiHKAL, begins with the Mannich reaction on 2,6-dimethoxyphenol to introduce a dimethylaminomethyl group, which is then converted to a nitrile and subsequently reduced to the final phenethylamine.

An alternative route described by Shulgin starts with syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This method involves the ethylation of the phenolic hydroxyl group, followed by a Henry reaction with nitromethane to form the corresponding nitrostyrene, which is then reduced to yield this compound.

Experimental Protocols: Synthesis of this compound

The following are detailed methodologies for the synthesis of this compound, with the primary protocol being an adaptation from Shulgin's work in PiHKAL.

Detailed Protocol: Synthesis of this compound from Syringaldehyde

This protocol is a representative method for the synthesis of this compound starting from a commercially available precursor.

Step 1: Ethylation of Syringaldehyde to 4-Ethoxy-3,5-dimethoxybenzaldehyde

-

To a solution of syringaldehyde in a suitable solvent such as acetone, add anhydrous potassium carbonate.

-

While stirring, add ethyl iodide and reflux the mixture for several hours.

-

After the reaction is complete, filter the mixture and remove the solvent under reduced pressure to yield the ethylated aldehyde.

Step 2: Henry Reaction to form 1-(4-Ethoxy-3,5-dimethoxyphenyl)-2-nitroethene

-

Dissolve the 4-ethoxy-3,5-dimethoxybenzaldehyde in nitromethane.

-

Add a catalyst, such as anhydrous ammonium acetate, and heat the mixture to reflux.

-

Upon cooling, the nitrostyrene product will crystallize and can be collected by filtration.

Step 3: Reduction to 3,5-Dimethoxy-4-ethoxyphenethylamine (this compound)

-

In a reaction vessel, prepare a solution of the nitrostyrene in a suitable solvent like anhydrous THF or diethyl ether.

-

Carefully add a reducing agent, such as lithium aluminum hydride (LAH), in portions while maintaining a cool temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating.

-

Quench the reaction carefully with water and a sodium hydroxide solution.

-

Filter the resulting salts and extract the filtrate with a nonpolar solvent.

-

Remove the solvent under reduced pressure to obtain the freebase of this compound, which can then be converted to a salt (e.g., hydrochloride) for stability and ease of handling.

Historical Overview of Scientific Research

Research into this compound has primarily focused on its pharmacology and psychoactive effects, drawing comparisons to its parent compound, mthis compound.

Early Research and Shulgin's Bioassays

Following its synthesis, this compound remained relatively unstudied until Alexander Shulgin conducted his systematic evaluation of phenethylamines. In PiHKAL, Shulgin documented the psychoactive effects of this compound, noting a quicker onset of action and a lack of the nausea commonly associated with mthis compound. He described the experience as qualitatively similar to mthis compound in many aspects.

Pharmacology and Mechanism of Action

The primary mechanism of action for this compound's psychedelic effects is attributed to its activity as a partial agonist at the serotonin 5-HT₂A receptor.[1] It is reported to have an agonist activity at this receptor that is 5 to 8 times greater than that of mthis compound.[1] This enhanced potency is a key feature distinguishing it from its natural analog.

Preclinical Research

Due to its classification as a research chemical and its legal status in many jurisdictions, the majority of research on this compound has been preclinical. A significant body of this research has utilized the head-twitch response (HTR) in rodents, which is a behavioral proxy for 5-HT₂A receptor activation and is considered a reliable indicator of psychedelic potential in humans.[2][3]

Clinical Research

To date, there have been no formal, large-scale clinical trials of this compound in humans. The existing knowledge of its effects in humans is largely derived from the anecdotal reports detailed by Shulgin and the experiences of individuals within the psychedelic community.[1] Consequently, its long-term health effects and toxicity profile in humans have not been scientifically established.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Human Dosage and Duration (Oral)

| Parameter | Value | Reference |

| Dosage Range | 40 - 60 mg | |

| Duration | 8 - 12 hours | |

| Onset | Within the first hour |

Table 2: Pharmacological Data

| Parameter | Value | Target Receptor | Notes | Reference |

| Activity | Partial Agonist | 5-HT₂A | - | [1] |

| Potency | 5-8x that of Mthis compound | 5-HT₂A | Based on agonist activity. | [1] |

Experimental Protocols: Research

Rodent Head-Twitch Response (HTR) Assay

This protocol is a generalized representation of a typical HTR experiment used to assess the 5-HT₂A agonist activity of compounds like this compound.

Animals: Male C57BL/6J mice are commonly used for HTR studies.

Procedure:

-

Acclimation: Animals are acclimated to the testing environment (e.g., individual observation chambers) for a designated period before drug administration.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.

-

Observation Period: Immediately following injection, the frequency of head-twitches is recorded for a set duration, often up to 60-90 minutes.

-

Data Recording: Head-twitches, defined as rapid, side-to-side rotational movements of the head, can be scored manually by a trained observer blind to the experimental conditions. Automated systems using video tracking or magnetometer coils may also be employed for more objective measurements.

-

Data Analysis: The total number of head-twitches is counted for each animal, and the dose-response relationship is analyzed to determine the potency and efficacy of this compound in inducing this behavior.

Conclusion

This compound represents an important molecule in the pharmacopoeia of psychedelic phenethylamines. Its history is marked by its early, quiet synthesis, followed by a significant re-emergence through the work of Alexander Shulgin, which provided both a detailed method for its creation and the first comprehensive descriptions of its effects. While formal clinical research remains absent, preclinical studies have consistently pointed to its action as a potent 5-HT₂A receptor agonist. This technical guide has aimed to consolidate the key historical, chemical, and pharmacological information on this compound to aid future research and drug development efforts in this area. Further investigation is warranted to fully characterize its therapeutic potential and safety profile.

Timeline of Key Events

References

Methodological & Application

Application Notes and Protocols for Oral Administration of Escaline in Rodent In-Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. Escaline is a psychoactive substance and should be handled in accordance with all applicable laws and institutional regulations. The data presented is derived from limited published studies and may not encompass the full pharmacological or toxicological profile of the substance.

Introduction

This compound (3,5-dimethoxy-4-ethoxyphenethylamine) is a substituted phenethylamine and a structural analog of mthis compound. It is recognized for its psychedelic effects, which are primarily mediated through its agonist activity at the serotonin 5-HT2A receptor.[1][2] In preclinical rodent models, the head-twitch response (HTR) is a widely accepted behavioral proxy for assessing the hallucinogenic potential of serotonergic compounds.[1][2] These application notes provide a summary of the known oral dosage for inducing this specific response in rodents and outline relevant experimental protocols adapted from standard practices in rodent pharmacology.

Quantitative Dosage Data

Table 1: Oral Dosage of this compound for Head-Twitch Response (HTR) in Rodents

| Compound | Animal Model | Dosage (ED50) | Molar Potency (µmol/kg) | Potency vs. Mthis compound | Primary Effect | Reference |